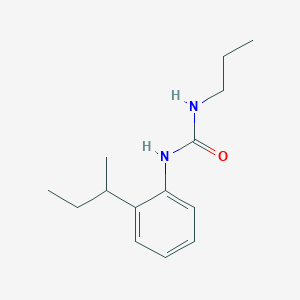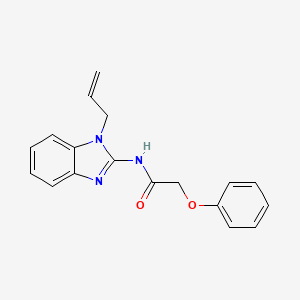![molecular formula C17H15ClN4OS B5327516 2-chloro-N-[2-(phenylthio)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5327516.png)
2-chloro-N-[2-(phenylthio)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-(phenylthio)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
2-chloro-N-[2-(phenylthio)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antifungal, antiviral, and anticancer activities, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[2-(phenylthio)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide involves the inhibition of specific enzymes or proteins that are essential for the growth and survival of fungal, viral, or cancer cells. The exact mechanism of action may vary depending on the specific target and the type of cell being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound may vary depending on the specific application and the type of cell being studied. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit viral replication, and disrupt fungal cell walls. It may also have potential applications in the treatment of neurodegenerative diseases and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-[2-(phenylthio)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potential to exhibit a broad range of activities against different types of cells. It may also have a lower toxicity profile compared to other compounds with similar activities. However, one limitation is the lack of clinical data on its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for the study of 2-chloro-N-[2-(phenylthio)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide. These include:
1. Further studies on its mechanism of action and specific targets in different types of cells.
2. Development of new derivatives or analogs with improved activity and selectivity.
3. Exploration of its potential applications in the treatment of neurodegenerative diseases and inflammatory disorders.
4. Investigation of its safety and efficacy in clinical trials.
5. Evaluation of its potential as a tool for chemical biology and drug discovery research.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[2-(phenylthio)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction between 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid and 2-(phenylthio)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified through column chromatography to obtain the desired compound.
Propriétés
IUPAC Name |
2-chloro-N-(2-phenylsulfanylethyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c18-16-10-13(22-11-20-21-12-22)6-7-15(16)17(23)19-8-9-24-14-4-2-1-3-5-14/h1-7,10-12H,8-9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFNWXWONHFPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5327441.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-1H-imidazole-2-carboxamide](/img/structure/B5327461.png)



![N-(2,5-dimethoxyphenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5327483.png)
![3-benzyl-5-{4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5327487.png)
![2-(5-methyl-1H-pyrazol-1-yl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)acetamide](/img/structure/B5327499.png)
![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B5327511.png)
![N-(2-methoxyethyl)-7-{[1-(methoxymethyl)cyclobutyl]carbonyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5327515.png)
![4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5327523.png)

![4-methyl-1-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-oxopentan-2-one](/img/structure/B5327535.png)
![3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5327541.png)